Tiropramide impurity A
Description
Definition and Classification of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
Impurities found in APIs are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comcontractpharma.com These unwanted substances can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. chemass.siaxios-research.com
Process-related impurities are substances that arise during the synthesis, purification, and manufacturing of an API. axios-research.com These are often the most common type of impurities and can include:
Starting Materials and Intermediates: Unreacted raw materials or intermediate compounds that remain in the final product. moravek.comtentamus-pharma.co.uk For instance, in the synthesis of Tiropramide (B1683179), which is derived from tyrosine, residual starting materials or intermediates from the multi-step synthesis could be present. google.com
By-products: Unintended compounds formed through side reactions during the manufacturing process. mtc-usa.comadventchembio.com The formation of by-products can be influenced by reaction conditions such as temperature and reaction time. mdpi.com
Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed during purification. moravek.com
The identification and control of these impurities are crucial, and regulatory guidelines often require a thorough investigation of the synthetic route to anticipate potential process-related impurities. mdpi.com
Degradation products result from the chemical breakdown of the drug substance over time due to factors such as light, heat, humidity, or reaction with excipients or container closure systems. axios-research.comtentamus-pharma.co.uk Forced degradation studies, where the drug substance is exposed to stress conditions like acid/base hydrolysis, oxidation, and photolysis, are conducted to identify potential degradation products. researchgate.netresearchgate.net
For Tiropramide, studies have shown that it is susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress, but remains stable under neutral, thermal, and photolytic conditions. researchgate.net These studies have led to the identification of several degradation products. patsnap.com
The term "related substances" refers to impurities that are structurally similar to the API. royed.in These can be either process-related impurities or degradation products. mtc-usa.comfilab.fr The analysis of related substances is a critical aspect of quality control in the pharmaceutical industry. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of related substances. tentamus-pharma.co.uk Its high sensitivity and resolution make it suitable for detecting even trace levels of impurities. tentamus-pharma.co.uk When coupled with mass spectrometry (MS), it allows for the structural elucidation of these compounds. tentamus-pharma.co.uk The development of robust analytical methods is essential for monitoring and controlling the levels of related substances to ensure they remain within safe and acceptable limits as defined by regulatory bodies. ijpsjournal.comich.org
Overview of Tiropramide Impurity A within the Landscape of Pharmaceutical Impurity Research
This compound is identified as N,O-Dibenzoyl-L-tyrosine. chemicalbook.compharmaffiliates.comchemwhat.com It is considered a process-related impurity of Tiropramide. chemicalbook.com The synthesis of Tiropramide involves the use of L-tyrosine as a starting material and includes steps such as benzoylation. google.comvulcanchem.com It is plausible that this compound, which is a dibenzoylated form of tyrosine, could arise during the synthesis of the Tiropramide intermediate, N-benzoyl-L-tyrosyl-di-n-propylamine. google.com
The presence of this impurity needs to be carefully monitored and controlled in the final drug substance. Analytical methods such as HPLC are employed for its detection and quantification. researchgate.net The characterization and control of such specific impurities are fundamental to ensuring the quality and safety of Tiropramide.
The following table provides a summary of the chemical information for Tiropramide and its related impurity A.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Tiropramide | 55837-29-1 | C₂₈H₄₁N₃O₃ | 467.65 g/mol |
| This compound (N,O-Dibenzoyl-L-tyrosine) | 14325-35-0 | C₂₃H₁₉NO₅ | 389.41 g/mol |
Data sourced from multiple references. pharmaffiliates.comchemwhat.compharmaffiliates.comchemicea.com
Structure
3D Structure
Properties
Molecular Formula |
C12H16O8 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
[(2S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10?,11?,12-/m0/s1 |
InChI Key |
BAKQMOSGYGQJOJ-CTWIGJCISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C2CO[C@@H](O2)C(C1OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Sources and Mechanistic Pathways of Tiropramide Impurity a Formation
Elucidation of Synthetic Route-Related Impurities of Tiropramide (B1683179) and Potential for Impurity A Generation
The synthetic pathway to Tiropramide is a multi-step process commencing with the amino acid tyrosine. wikipedia.org The very nature of this synthesis creates opportunities for the formation and carry-over of impurities if reactions are not driven to completion or if purification steps are inadequate.
Tiropramide Impurity A is not formed from the starting material, but rather, it is a key intermediate compound in the synthesis of Tiropramide. pharmaffiliates.comwikipedia.org The manufacturing process typically begins with the acylation of tyrosine with benzoyl chloride. wikipedia.org This initial step produces N,O-dibenzoyl-tyrosine, the chemical entity identical to this compound. pharmaffiliates.comaxios-research.com
The reaction is outlined as follows:
Step 1: Benzoylation of Tyrosine: L-Tyrosine is treated with benzoyl chloride in an alkaline medium. This results in the formation of N,O-Dibenzoyl-L-tyrosine (this compound).
The subsequent step in the synthesis involves the reaction of this intermediate with dipropylamine (B117675) to form an amide bond. wikipedia.org If the initial benzoylation step is not carefully controlled or if the N,O-Dibenzoyl-L-tyrosine intermediate is not fully consumed in the subsequent amidation reaction, it will persist as an impurity in the final drug product.
Amide Formation: N,O-Dibenzoyl-tyrosine (Impurity A) is reacted with dipropylamine, typically using a mixed anhydride (B1165640) method, to form N,O-Dibenzoyl-DL-tyrosyl-N',N'-dipropylamide (identified as Tiropramide Impurity B). pharmaffiliates.comwikipedia.org
Selective Hydrolysis: The benzoyl group on the phenolic oxygen of Impurity B is selectively removed by hydrolysis, usually with sodium hydroxide, to yield N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide (identified as Tiropramide Impurity C). pharmaffiliates.comwikipedia.org
Alkylation: The resulting intermediate is then alkylated with 2-(diethylamino)ethyl chloride to form the final Tiropramide molecule. wikipedia.org
Incomplete conversion at the amide formation stage (Step 1) is the most direct route for this compound to contaminate the final product. If the reaction conditions (e.g., temperature, reaction time, stoichiometry) are not optimal, a portion of N,O-Dibenzoyl-L-tyrosine will remain unreacted and be carried through the subsequent purification steps.
Comprehensive Degradation Studies of Tiropramide Leading to Impurity A
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. Such studies have been performed on Tiropramide hydrochloride as per the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net
Comprehensive studies have subjected Tiropramide to a range of stress conditions to establish its degradation profile. nih.govdntb.gov.uascispace.com The findings indicate that Tiropramide is stable under certain conditions but susceptible to others. Five distinct degradation products were detected across these studies, although none were identified as this compound. nih.govscispace.com The stability profile is summarized in the table below.
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | Acidic solutions | Tiropramide is susceptible to degradation. nih.govdntb.gov.ua |
| Basic Hydrolysis | Basic solutions | Tiropramide is susceptible to degradation. nih.govdntb.gov.ua |
| Neutral Hydrolysis | Neutral pH solutions | Tiropramide is stable. dntb.gov.uascispace.com |
| Oxidative Stress | Oxidizing agents (e.g., H₂O₂) | Tiropramide is susceptible to degradation. nih.govdntb.gov.ua |
| Thermal Stress | High temperature | Tiropramide is stable in both solution and solid-state. dntb.gov.uascispace.com |
| Photolytic Stress | Exposure to light | Tiropramide is stable in both solution and solid-state. dntb.gov.uascispace.com |
These studies utilized High-Performance Liquid Chromatography (HPLC) to separate the drug from its degradation products, which were then characterized using advanced techniques like Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscispace.com
Based on available research, the formation of this compound (N,O-Dibenzoyl-L-tyrosine) as a degradation product of Tiropramide has not been reported. The chemical structure of Tiropramide does not lend itself to degradation into Impurity A through common pathways like hydrolysis or oxidation. Such a transformation would require a complex series of bond cleavages (amide and ether) and a subsequent benzoylation reaction, which is not a plausible degradation route. The identified degradation products arise from the cleavage of more labile bonds within the Tiropramide molecule. nih.gov
Tiropramide demonstrates instability in both acidic and basic aqueous solutions. nih.govresearchgate.net Hydrolysis, the chemical breakdown of a compound due to reaction with water, is the primary mechanism of degradation under these conditions. The Tiropramide molecule contains several functional groups susceptible to hydrolysis, including two amide linkages and an ether linkage.
Postulated hydrolytic degradation would likely involve the cleavage of:
The N,N-dipropylamide bond : This would lead to the formation of a carboxylic acid derivative and dipropylamine.
The N-benzoyl amide bond : This cleavage would result in a primary amine and benzoic acid.
The diethylaminoethyl ether bond : Cleavage of this bond would yield a phenolic derivative.
These hydrolytic pathways lead to the formation of degradation products that are structurally distinct from this compound. nih.gov Therefore, while hydrolysis is a key degradation pathway for Tiropramide, it does not result in the formation of Impurity A.
Influence of pH, Solvent Systems, and Excipient Interactions on this compound Formation
While this compound is primarily a process-related impurity, the conditions during synthesis and formulation can influence the levels of this and other impurities.
Influence of pH and Solvent Systems:
The stability of Tiropramide itself is significantly influenced by pH. It is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of various degradation products, but it is stable at a neutral pH. patsnap.comscispace.comresearchgate.net For instance, in forced degradation studies, a mobile phase of 10mM ammonium (B1175870) formate (B1220265) at pH 3.6 and methanol (B129727) was used to separate Tiropramide from its degradation products. patsnap.comscispace.comresearchgate.net
The formation of process-related impurities like this compound is inherently tied to the synthesis process. The choice of solvents and the control of pH during the acylation of tyrosine and subsequent steps are critical in minimizing the carry-over of this intermediate into the final drug substance. For example, the synthesis of a key intermediate of Tiropramide, N-benzoyl-L-tyrosyl-di-n-propylamine, is influenced by the solvent system, with ethyl acetate (B1210297) providing high yield and purity. scispace.com
Influence of Excipient Interactions:
Drug-excipient interactions can be a source of impurity formation in the final pharmaceutical product. scirp.orgjocpr.comresearchgate.netnih.gov These interactions can be influenced by factors such as temperature, moisture, and the chemical nature of the excipients themselves. scirp.org Reactive impurities within excipients, such as aldehydes or peroxides, can potentially interact with the active pharmaceutical ingredient. nih.gov
While specific studies detailing the interaction of excipients leading to the formation of this compound are not extensively documented, it is a general principle in pharmaceutical formulation that the compatibility of the drug substance with all excipients must be thoroughly evaluated to prevent the formation of degradation products. scirp.orgjocpr.comresearchgate.net
Research Findings on Tiropramide Degradation
The following tables summarize the key findings from forced degradation studies of Tiropramide, highlighting the conditions under which the parent drug degrades.
Table 1: Stability of Tiropramide Under Various Stress Conditions
| Stress Condition | Observation | Major Degradation Products of Tiropramide |
|---|---|---|
| Acidic Hydrolysis | Degradation Observed | Hydrolytic degradation products |
| Basic Hydrolysis | Degradation Observed | Hydrolytic degradation products |
| Neutral Hydrolysis | Stable | - |
| Oxidative Stress | Degradation Observed | N-oxide derivative |
| Photolytic Stress | Stable | - |
| Thermal Stress | Stable | - |
Table 2: Influence of Physicochemical Factors on Tiropramide Degradation
| Factor | Influence on Tiropramide Stability |
|---|---|
| pH | Unstable in acidic and basic conditions; Stable at neutral pH |
| Solvent Systems | The choice of solvent is critical during synthesis to ensure the purity of intermediates and the final product. Methanol and ethyl acetate are commonly used in the synthesis and analysis. |
| Excipients | General potential for interaction, though specific interactions leading to this compound are not detailed in the reviewed literature. Compatibility studies are essential. |
Isolation and Advanced Structural Characterization of Tiropramide Impurity a
Isolation Methodologies for Tiropramide (B1683179) Impurity A
The isolation of Tiropramide Impurity A from the bulk drug substance or degradation mixtures is primarily achieved through advanced chromatographic techniques. These methods are designed to separate compounds based on their physicochemical properties, allowing for the collection of a pure fraction of the target impurity for subsequent analysis.
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in the pharmaceutical industry. It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, enabling the collection of milligrams to grams of a purified compound. nih.gov For the separation of tiropramide and its related impurities, a reverse-phase HPLC method is typically employed. nih.govresearchgate.net
An analytical HPLC method developed for separating tiropramide from its degradation products can be adapted and scaled for preparative purposes. dntb.gov.uaresearchgate.net The key parameters of such a method are detailed below. The primary objective is to maximize the resolution between this compound and the parent drug, as well as other impurities, to ensure high purity of the isolated fraction.
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 (250 x 4.6 mm, 5 µm) or larger preparative equivalent | Provides a non-polar surface for separation based on hydrophobicity. |
| Mobile Phase Component A | 10 mM Ammonium (B1175870) Formate (B1220265) (pH 3.6) | Aqueous buffer to control ionization and improve peak shape. |
| Mobile Phase Component B | Methanol (B129727) | Organic solvent used to elute compounds from the column. |
| Elution Mode | Gradient | The ratio of Component B to A is increased over time to effectively separate compounds with varying polarities. nih.govscispace.com |
| Flow Rate | Scaled up from analytical flow (e.g., >1.00 mL/min) | Adjusted based on the larger diameter of the preparative column. |
| Detection | UV Spectrophotometry (e.g., at 230 nm or 254 nm) | Monitors the column effluent to identify and collect the desired impurity fraction. researchgate.netresearchgate.net |
In a preparative run, a concentrated solution of the crude mixture is injected onto the column. The fraction corresponding to the retention time of this compound is collected, and the solvent is subsequently removed, often by evaporation, to yield the isolated solid impurity.
While preparative HPLC is the most powerful and widely cited method for isolating pharmaceutical impurities like those of Tiropramide, other chromatographic techniques could theoretically be applied. nih.gov These include methods such as flash chromatography for preliminary purification or Supercritical Fluid Chromatography (SFC) for specific applications. However, the existing literature on Tiropramide degradation and impurity profiling predominantly focuses on reverse-phase HPLC due to its high efficiency and resolution. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Definitive Structural Elucidation of this compound
Once this compound is isolated in a sufficiently pure form, its chemical structure is determined using a combination of advanced spectroscopic techniques. Mass spectrometry plays a pivotal role in this process by providing precise mass information and fragmentation data.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of pharmaceutical impurities. mdpi.com Unlike nominal mass instruments, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). msimaginglab.comthermofisher.com This level of accuracy is crucial for determining the elemental composition of the impurity. The molecular formula for this compound is C₂₃H₁₉NO₅, with a corresponding monoisotopic mass of 389.1263 Da. axios-research.com HRMS can confirm this mass with high confidence.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₃H₁₉NO₅ | Defines the elemental composition of the molecule. axios-research.com |
| Theoretical Mass (Monoisotopic) | 389.1263 Da | The exact calculated mass based on the most abundant isotopes. |
| Observed Mass (Hypothetical HRMS) | 389.1260 Da | A plausible measured value from an HRMS instrument. |
| Mass Accuracy (Error) | -0.8 ppm | The small deviation between theoretical and observed mass, confirming the elemental formula. |
The coupling of liquid chromatography with tandem mass spectrometry, particularly using a QTOF analyzer (LC-QTOF-MS/MS), is a powerful technique for structural characterization. nih.govresearchgate.net In this method, the isolated impurity is first ionized, and the resulting molecular ion (precursor ion) is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments are measured with high accuracy.
The fragmentation pattern of this compound is then compared to that of the parent Tiropramide molecule. researchgate.net By identifying common fragments and analyzing the mass shifts of others, analysts can deduce the specific structural modification that differentiates the impurity from the API. This systematic study of fragmentation pathways provides definitive evidence for the proposed chemical structure. nih.gov
Isotope pattern analysis serves as a complementary method to confirm the elemental composition determined by HRMS. nih.gov Most elements exist as a mixture of isotopes with known natural abundances. A mass spectrometer can resolve the peaks corresponding to these different isotopic contributions (e.g., the M+1 peak from ¹³C, M+2 peak from ¹⁸O, etc.). The resulting distribution of isotopic peaks and their relative intensities form a characteristic pattern.
Software can generate a theoretical isotope pattern for a proposed formula (e.g., C₂₃H₁₉NO₅ for Impurity A) and compare it to the experimentally observed pattern. thermofisher.com A close match between the theoretical and observed patterns for both mass and intensity provides strong, conclusive evidence for the assigned molecular formula. thermofisher.com
| Isotopologue | Theoretical Relative Abundance (%) | Observed Relative Abundance (%) | Conclusion |
|---|---|---|---|
| M (C₂₃H₁₉NO₅) | 100.00 | 100.00 | High correlation confirms the elemental composition. |
| M+1 | 25.57 | 25.60 | |
| M+2 | 4.27 | 4.31 | |
| M+3 | 0.50 | 0.52 |
Note: Observed values are hypothetical for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural identification of pharmaceutical impurities researchgate.net. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework and connectivity can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon).
¹H NMR: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons from the three phenyl rings (the tyrosine ring and two benzoyl groups) would appear in the downfield region (typically δ 7.0-8.2 ppm). The protons of the tyrosine backbone, including the alpha-proton (α-CH) and the beta-protons (β-CH₂), would resonate in the aliphatic region. The amide proton (N-H) would likely appear as a broad singlet, and the carboxylic acid proton (O-H) would also be present, though its chemical shift can be highly variable.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbons of the amide, ester, and carboxylic acid groups, which are expected in the highly deshielded region (δ 165-175 ppm). The aromatic carbons would generate a cluster of signals between δ 115-140 ppm, while the aliphatic carbons of the tyrosine core (α-CH and β-CH₂) would be found in the upfield region of the spectrum.
Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |
| Amide (-NH) | 8.0 - 9.0 | doublet |
| Aromatic Protons | 7.2 - 8.1 | multiplet |
| α-CH | 4.8 - 5.2 | multiplet |
| β-CH₂ | 3.2 - 3.5 | multiplet |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyls (C=O) | 165 - 175 |
| Aromatic Carbons | 118 - 151 |
| α-CH | 54 - 58 |
| β-CH₂ | 36 - 40 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds sdsu.edu. For this compound, COSY would show a clear correlation between the amide (N-H) proton, the alpha-proton (α-CH), and the beta-protons (β-CH₂), confirming the core amino acid spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation) youtube.com. This technique would be used to definitively assign the chemical shifts of the α-carbon and β-carbon by correlating them with their attached, and previously identified, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY can provide valuable information about the molecule's conformation.
NMR spectroscopy is a powerful technique for determining the precise location of modifications within a molecule, such as oxidation. While this compound is not an N-oxide, the methodology for confirming such a position is illustrative. In the structural elucidation of a related Tiropramide N-oxide degradation product, NMR was used to confirm the position of the oxygen atom researchgate.netnih.gov. The formation of an N-oxide group induces significant downfield shifts in the NMR signals of adjacent protons and carbons due to the electron-withdrawing nature and magnetic anisotropy of the N-O bond. By comparing the ¹H and ¹³C NMR spectra of the parent compound with the N-oxide impurity, the specific nitrogen atom that has been oxidized can be identified by observing these characteristic chemical shift changes in the neighboring nuclei.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds googleapis.com. The IR spectrum of this compound (N,O-Dibenzoyl-L-tyrosine) would be expected to display several characteristic absorption bands confirming its key structural features.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic |
| ~1740 | C=O stretch | Ester |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1270, ~1110 | C-O stretch | Ester, Carboxylic Acid |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores such as aromatic rings and conjugated systems. The structure of this compound contains three significant chromophores: the phenyl ring of the tyrosine moiety and the two benzoyl groups attached to the amide and ester functionalities. These aromatic systems undergo π → π* electronic transitions upon absorption of UV radiation. A study involving the analysis of Tiropramide from plasma utilized UV detection at 230 nm researchgate.net. Given the extensive aromaticity of Impurity A, it would be expected to exhibit strong absorbance in the UV region, likely with a maximum absorption wavelength (λmax) between 220 nm and 280 nm, characteristic of benzoyl and phenyl chromophores.
Spectroscopic Data Interpretation and Proposed Structural Confirmation of this compound
The definitive structural confirmation of this compound as N,O-Dibenzoyl-L-tyrosine is achieved through the synergistic interpretation of data from multiple spectroscopic techniques.
The process begins with IR and UV-Vis spectroscopy providing initial evidence. IR data would confirm the presence of essential functional groups: a carboxylic acid (broad O-H, C=O stretch), an amide (N-H, Amide I/II bands), an ester (distinct C=O stretch), and aromatic rings. UV-Vis spectroscopy would corroborate the presence of the multiple aromatic chromophores responsible for strong UV absorbance.
Following this, NMR spectroscopy provides the detailed atomic-level map required for unambiguous identification. The ¹H and ¹³C NMR spectra would account for every proton and carbon in the proposed structure, with chemical shifts consistent with their respective electronic environments. The key to assembling the final structure lies in 2D NMR. COSY experiments would establish the proton-proton connectivities within the tyrosine backbone (from the amide proton through the α- and β-protons). HSQC would then link these protons to their directly attached carbons. Finally, crucial long-range HMBC correlations would piece the entire molecule together, confirming the N-benzoyl linkage through a correlation from the amide proton to the amide carbonyl carbon, and the O-benzoyl linkage through correlations from the tyrosine ring protons to the ester carbonyl carbon.
By combining the evidence from all these spectroscopic methods, a comprehensive and irrefutable structural assignment of this compound as N,O-Dibenzoyl-L-tyrosine can be made, satisfying the rigorous standards required for pharmaceutical impurity identification.
Development and Validation of Analytical Methods for Tiropramide Impurity a
Chromatographic Methodologies for Separation and Quantification of Tiropramide (B1683179) Impurity A
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Tiropramide, an antispasmodic agent, can contain various process-related impurities and degradation products. Among these, Tiropramide impurity A requires robust analytical methods for its detection, separation, and quantification. Chromatographic techniques are the cornerstone for impurity profiling in the pharmaceutical industry. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. chromatographyonline.comresearchgate.net The development of a stability-indicating HPLC method capable of separating Tiropramide from its impurities, including impurity A, involves a systematic optimization of various chromatographic parameters.
The choice of the stationary phase is fundamental to achieving successful separation in reversed-phase HPLC, which is the predominant mode for pharmaceutical analysis. chromatographyonline.com For the separation of Tiropramide and its related substances, octadecylsilane (B103800) (ODS) or C18 columns are frequently employed. nih.govresearchgate.net These columns provide a hydrophobic stationary phase that retains analytes based on their hydrophobicity.
Research on the degradation products of Tiropramide has demonstrated the effectiveness of C18 columns, such as the Agilent C18 column (250 × 4.6 mm; 5 μm), in separating the parent drug from multiple degradation products formed under stress conditions. nih.govresearchgate.net The non-polar nature of the C18 stationary phase allows for strong retention of the relatively non-polar Tiropramide molecule and its structurally similar impurities, providing a suitable platform for optimizing the separation through mobile phase modifications. The selection of a modern, high-purity silica-based C18 column helps to minimize secondary interactions, such as those between basic analytes and residual silanols, leading to improved peak shape and reproducibility. chromatographyonline.com
The mobile phase plays a crucial role in controlling retention and selectivity in reversed-phase HPLC. chromatographyonline.com Its optimization is a multi-faceted process involving the selection of organic solvents, control of pH using buffers, and the application of an appropriate elution mode.
Composition: A typical mobile phase for the analysis of Tiropramide and its impurities consists of an aqueous component and an organic modifier. Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used to modulate the elution strength. nih.govresearchgate.net Studies on Tiropramide degradation products have successfully utilized a mobile phase composed of an aqueous buffer (solvent A) and methanol (solvent B). nih.govresearchgate.net
pH: The pH of the aqueous component of the mobile phase is a critical parameter, especially for ionizable compounds like Tiropramide and its impurities. Adjusting the pH can significantly alter the retention times and selectivity by controlling the ionization state of the analytes. A study on Tiropramide's degradation profile employed a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) adjusted to pH 3.6. nih.govresearchgate.net Operating at an acidic pH ensures that basic functional groups are protonated, which can lead to consistent retention behavior and sharp peak shapes. chromatographyonline.com
Gradient Elution: Due to the potential for a wide range of polarities among the main component and its various impurities, a gradient elution program is often necessary. Gradient elution involves changing the composition of the mobile phase during the analytical run, typically by increasing the percentage of the organic solvent. This approach allows for the effective elution of both more polar and less polar impurities within a reasonable timeframe, while maintaining good resolution and peak shape. A selective HPLC method for Tiropramide and its five degradation products utilized a gradient elution program with a mobile phase of 10 mM ammonium formate (pH 3.6) and methanol. nih.govresearchgate.net
Table 1: Example HPLC Method Parameters for Tiropramide Impurity Analysis
| Parameter | Condition | Reference |
| Column | Agilent C18 (250 x 4.6 mm; 5 µm) | nih.govresearchgate.net |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.6) | nih.govresearchgate.net |
| Mobile Phase B | Methanol | nih.govresearchgate.net |
| Elution Mode | Gradient | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Detection | UV/DAD | researchgate.net |
Ultraviolet (UV) detection is the most common detection technique used in HPLC for pharmaceutical impurity analysis due to its robustness and applicability to a wide range of compounds containing chromophores. For the analysis of Tiropramide, a detection wavelength of 254 nm has been reported to be effective. researchgate.net
A Diode-Array Detector (DAD) is particularly advantageous for impurity profiling. A DAD acquires spectra across a range of wavelengths for every point in the chromatogram. This capability allows for the determination of the optimum detection wavelength for each impurity and, more importantly, facilitates peak purity analysis. By comparing the spectra across a single chromatographic peak, one can assess whether the peak corresponds to a single compound or co-eluting impurities, which is a critical requirement for method specificity and validation.
Gas Chromatography (GC) Method Development (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com Its applicability for the analysis of a specific substance like this compound depends on these physicochemical properties. While HPLC is more common for non-volatile or thermally labile drug substances and their impurities, GC can be a valuable tool in specific cases.
Several studies have reported the use of GC coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) for the quantitative analysis of Tiropramide itself in biological matrices like human plasma. nih.govkist.re.kr These methods typically involve a sample extraction step followed by analysis on a capillary column, such as an HP-5MS. nih.gov For instance, one GC-MS method reported retention times of approximately 9.8 minutes for Tiropramide. nih.gov
The successful application of GC for the parent drug suggests that it could potentially be used for related impurities, provided that this compound is sufficiently volatile and does not degrade at the high temperatures of the GC injector and column. If Impurity A arises from the manufacturing process and is a volatile starting material or intermediate, GC would be an ideal method for its control. However, if it is a degradation product with higher polarity or lower thermal stability than Tiropramide, HPLC would remain the method of choice.
Thin-Layer Chromatography (TLC) in Impurity Profiling
Thin-Layer Chromatography (TLC) is a valuable and frequently used analytical method in the pharmaceutical industry for impurity profiling. nih.gov It offers a simple, rapid, and cost-effective means to assess the purity of active pharmaceutical ingredients (APIs) and intermediates. nih.govresearchgate.net
In the context of this compound, TLC can be applied in several ways:
In-process control: During the synthesis of Tiropramide, TLC can be used to monitor the progress of chemical reactions and to detect the formation of impurities in real-time.
Preliminary Purity Assessment: It serves as a quick screening tool to check for the presence of impurities in raw materials and final products.
Method Development Support: TLC can aid in the development of HPLC methods by helping to select suitable solvent systems (mobile phases). The separation observed on a TLC plate can often be translated to an HPLC separation.
While traditional TLC is primarily a qualitative or semi-quantitative technique, modern High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning allows for reliable quantitative analysis of impurities. researchgate.net For a stability-indicating method, it is crucial that the TLC system can fully separate the impurity spot from the spot of the active substance and other potential impurities. researchgate.net
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling of Tiropramide
Hyphenated analytical techniques, which combine separation and spectroscopic methods, are powerful tools for the identification and quantification of impurities in pharmaceutical products. ijfmr.comajrconline.org These integrated approaches offer enhanced sensitivity, specificity, and resolution, making them indispensable for comprehensive impurity profiling. ijfmr.com For Tiropramide, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for detecting and characterizing impurities like this compound. ijsdr.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of pharmaceutical impurities due to its speed and sensitivity. thermofisher.com The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry allows for the effective separation of impurities from the API, followed by their structural elucidation. ajrconline.org
In the context of Tiropramide, forced degradation studies have been conducted using various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to establish its degradation profile. nih.govresearchgate.net A selective HPLC method was developed to separate Tiropramide from five detected degradation products. nih.gov The structural characterization of these degradation products, which would include impurities like this compound, was extensively studied using Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS). nih.govresearchgate.netresearchgate.net This high-resolution mass spectrometry technique provides detailed fragmentation patterns, which are essential for confirming the identity of impurities. researchgate.net
A rapid and sensitive LC-MS/MS method developed for the determination of Tiropramide in human plasma utilized an electrospray ionization (ESI) source in the multiple-reaction-monitoring mode, demonstrating the technique's applicability for quantifying the parent compound and, by extension, its related impurities. nih.gov
Table 1: Example of LC-MS Method Parameters for Tiropramide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent C18 (250 × 4.6 mm; 5 μm) | nih.govresearchgate.net |
| Mobile Phase | Solvent A: 10 mM ammonium formate (pH 3.6) Solvent B: Methanol (Gradient Elution) | nih.govresearchgate.net |
| Flow Rate | 1.00 ml/min | nih.govresearchgate.net |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) | nih.govresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the impurity profiling of volatile and semi-volatile organic compounds. thermofisher.com Its application is crucial for identifying impurities that may not be amenable to LC-MS analysis or for providing complementary analytical data. ajrconline.orgijsdr.org
A sensitive, selective, and simple GC-MS method has been successfully developed and validated for the quantification of Tiropramide in human plasma. nih.govresearchgate.net In this method, Tiropramide and an internal standard were extracted and analyzed on a HP-5MS column with a mass selective detector. nih.gov The method demonstrated excellent performance, indicating its suitability for bioequivalence studies and, by extension, for the quantitative analysis of related volatile impurities. nih.gov The successful application of GC-MS for the parent drug underscores its potential for the routine quality control analysis of this compound, should it possess sufficient volatility and thermal stability.
Table 2: GC-MS Method Parameters for Tiropramide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS | nih.gov |
| Detection | Mass Selective Detector | nih.govresearchgate.net |
| Retention Time of Tiropramide | ~9.8 min | nih.gov |
Method Validation Parameters for this compound Analysis
Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose. pharmaguideline.comjddtonline.info According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, and precision. globalresearchonline.neteuropa.eu
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. europa.euupm-inc.com For impurity analysis, the method must be able to separate and distinguish the target impurity from the API and other related substances. europa.eu
Specificity for this compound analysis is typically established through forced degradation studies. nih.gov By subjecting the Tiropramide API to stress conditions like acid/base hydrolysis, oxidation, heat, and light, a range of degradation products is generated. nih.govresearchgate.net A specific and selective HPLC method was developed that successfully separated the main Tiropramide peak from five degradation products, demonstrating the method's ability to resolve these compounds. nih.gov This separation is crucial for the accurate quantification of each impurity. europa.eu If impurity standards are unavailable, comparing the impurity profiles from the test method to a second well-characterized procedure can also demonstrate specificity. europa.eu
Linearity and Calibration Range Determination
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu
For impurity quantification, linearity is typically established from the reporting level of the impurity to 120% of the specification limit. jddtonline.info In the validated methods for Tiropramide, excellent linearity was demonstrated. The LC-MS/MS method showed linearity over a concentration range of 2.0-200 ng/ml with a correlation coefficient (r) of 0.998. nih.gov Similarly, the GC-MS method was linear from 5-500 ng/ml with a coefficient of determination (r²) of 0.998. nih.gov These findings, while for the parent drug, establish a precedent for achieving strong linearity in the analysis of Tiropramide and its related substances.
Table 3: Linearity Data from Validated Tiropramide Analytical Methods
| Technique | Calibration Range | Correlation Coefficient | Reference |
|---|---|---|---|
| LC-MS/MS | 2.0–200 ng/ml | r = 0.998 | nih.gov |
| GC-MS | 5–500 ng/ml | r² = 0.998 | nih.gov |
Accuracy and Precision Assessment (Repeatability, Intermediate Precision)
Accuracy is the closeness of test results to the true value and is often assessed by determining the recovery of a spiked analyte in a sample matrix. europa.euui.ac.id Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eu
According to ICH guidelines, accuracy for an impurity should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.euui.ac.id The validated methods for Tiropramide report robust accuracy and precision data. For the GC-MS method, accuracy was demonstrated with intra-day and inter-day mean concentrations falling within 87.9-114.1% of the nominal value. nih.gov The LC-MS/MS method reported recoveries for Tiropramide ranging from 50.2% to 53.1%. nih.gov
Precision for the GC-MS method was excellent, with coefficients of variation (CVs) between 0.24% and 7.69%. nih.gov The LC-MS/MS method showed intra- and inter-assay CVs ranging from 2.8% to 7.8% and 6.7% to 8.9%, respectively. nih.gov These results provide a strong basis for the validation of methods aimed at quantifying this compound.
Table 4: Accuracy and Precision Data from Validated Tiropramide Analytical Methods
| Technique | Parameter | Finding | Reference |
|---|---|---|---|
| GC-MS | Accuracy | Intra- and inter-day mean concentrations within 87.9–114.1% of nominal value | nih.gov |
| Precision | CVs between 0.24% and 7.69% | nih.gov | |
| LC-MS/MS | Accuracy | Recoveries ranged from 50.2% to 53.1% | nih.gov |
| Precision | Intra-assay CV: 2.8%–7.8% Inter-assay CV: 6.7%–8.9% | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in the validation of analytical methods for impurities. They define the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. scribd.comich.org
For impurity analysis, it is critical to have a method with an LOQ that is low enough to accurately measure impurities at or below their specification limits. The determination of LOD and LOQ is typically performed using one of the following approaches as recommended by the ICH Q2(R1) guideline:
Based on Signal-to-Noise Ratio: This approach is applied to analytical procedures that exhibit baseline noise. The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. ich.org
Based on the Standard Deviation of the Response and the Slope: This is a more objective and statistically rigorous method. The LOD and LOQ are calculated from the slope of the calibration curve and the standard deviation of the response. sepscience.comund.edu The formulas are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where 'σ' is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and 'S' is the slope of the calibration curve. sepscience.comresearchgate.net
The following table provides illustrative LOD and LOQ values for this compound, as would be determined during a method validation study.
| Parameter | Method of Determination | Illustrative Value (% of Test Concentration) | Illustrative Value (µg/mL) |
|---|---|---|---|
| Limit of Detection (LOD) | Based on Standard Deviation of the Response and Slope | 0.015% | 0.03 |
| Limit of Quantification (LOQ) | Based on Standard Deviation of the Response and Slope | 0.05% | 0.10 |
Note: Values are hypothetical and representative for a typical HPLC-UV method for impurity quantification where the test concentration of the active pharmaceutical ingredient is 200 µg/mL.
Regulatory Framework and Academic Contributions to Tiropramide Impurity a Control
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities (e.g., ICH Q3A, Q3B)
The International Council for Harmonisation (ICH) has established comprehensive guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). ikev.orgeuropa.eu These guidelines provide a framework for the identification, qualification, and reporting of impurities, ensuring that they are maintained at levels that are safe for patients.
The ICH Q3A guideline specifically addresses impurities in new drug substances, such as Tiropramide (B1683179) API. jpionline.orgich.orggmp-compliance.org It classifies impurities into organic impurities, inorganic impurities, and residual solvents. Tiropramide impurity A, identified as N,O-Dibenzoyl-L-tyrosine, falls under the category of organic impurities. The guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. slideshare.netyoutube.compda.org
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
Data sourced from ICH Q3A(R2) guidelines. ich.orgslideshare.net
For Tiropramide, the specific reporting, identification, and qualification thresholds for impurity A would be determined by its maximum daily dose. Pharmaceutical manufacturers are required to report any impurity exceeding the reporting threshold. ich.org If an impurity exceeds the identification threshold, its structure must be elucidated. slideshare.net Furthermore, if the level of an impurity surpasses the qualification threshold, its safety must be established through appropriate studies. pda.org
The ICH Q3B guideline extends these principles to the control of degradation products in new drug products. europa.eueuropa.eu This is particularly relevant for this compound if it is found to be a degradation product formed during the manufacturing or storage of the finished dosage form. The thresholds for reporting, identification, and qualification of degradation products in drug products are also based on the maximum daily dose. ikev.orggmpinsiders.com
Table 2: ICH Q3B Thresholds for Identification of Degradation Products in New Drug Products
| Maximum Daily Dose | Threshold |
|---|---|
| < 1 mg | 1.0% or 5 µg TDI (Total Daily Intake), whichever is lower |
| 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower |
| > 10 mg - 100 mg | 0.2% or 2 mg TDI, whichever is lower |
Data sourced from ICH Q3B(R2) guidelines. ikev.orgeuropa.eu
Adherence to these ICH guidelines is a regulatory requirement in many regions, including the European Union, Japan, and the United States, ensuring a harmonized approach to impurity control.
Pharmacopoeial Requirements and Standards for Impurities in Tiropramide API
Pharmacopoeias provide legally binding quality standards for medicinal products and their ingredients. While a specific monograph for Tiropramide was not found in the European Pharmacopoeia, Japanese Pharmacopoeia, or Korean Pharmacopoeia, the general principles for the control of impurities outlined in these compendia are applicable. edqm.eueuropa.eueuropa.eumfds.go.krmhlw.go.jppmda.go.jpmfds.go.kr
The European Pharmacopoeia (Ph. Eur.) general monograph on "Substances for pharmaceutical use" and the general chapter on "Control of impurities in substances for pharmaceutical use" mandate the control of impurities. edqm.eueuropa.eueuropa.eu These chapters align with the principles of the ICH Q3A guideline. The Ph. Eur. requires that impurities be identified and controlled to acceptable levels.
Similarly, the Japanese Pharmacopoeia (JP) and the Korean Pharmacopoeia (KP) have general chapters and notices that address the control of impurities in drug substances. mfds.go.krmhlw.go.jppmda.go.jpmfds.go.kr These pharmacopoeias also emphasize the importance of controlling impurities to ensure the quality and safety of pharmaceuticals. The JP's General Information chapter, "Concept on impurities in chemically synthesized Drug Substances and Drug Products," outlines the principles for controlling organic impurities, which are in line with ICH guidelines. pmda.go.jp
In the absence of a specific monograph for Tiropramide, manufacturers would be expected to develop and validate their own analytical methods for the control of impurities, including this compound, and set appropriate specifications based on the ICH guidelines and general pharmacopoeial principles. The specifications would include limits for specified identified impurities, specified unidentified impurities, and total impurities.
Academic Research Contributions to Predictive Impurity Chemistry
Academic research plays a crucial role in understanding the formation of impurities and developing strategies for their control. Forced degradation studies are a key component of this research, providing insights into the degradation pathways of a drug substance under various stress conditions.
A study on the forced degradation of Tiropramide hydrochloride subjected the drug to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. The study identified five degradation products, demonstrating that Tiropramide is susceptible to degradation under acidic, basic, and oxidative conditions. While the study did not explicitly name "this compound," the degradation profile provides valuable information about the types of impurities that can be expected to form.
Predictive impurity chemistry is an emerging field that utilizes computational models to predict the formation of impurities during synthesis and degradation. These models can help in identifying potential impurities early in the drug development process, allowing for the optimization of synthetic routes and storage conditions to minimize their formation. While specific predictive studies on this compound are not widely published, the principles of predictive chemistry can be applied to understand its potential formation pathways. By analyzing the structure of Tiropramide and the reagents used in its synthesis, it may be possible to predict the likelihood of the formation of N,O-Dibenzoyl-L-tyrosine as an impurity.
Future Directions in the Research and Control of this compound and Other Related Substances
The control of this compound and other related substances will continue to be an important area of focus for both regulatory agencies and pharmaceutical manufacturers. Several future directions can be identified to enhance the control of these impurities:
Development of a Pharmacopoeial Monograph: The establishment of a specific monograph for Tiropramide in major pharmacopoeias would provide harmonized and legally binding standards for its quality, including specific limits for this compound and other related substances. This would ensure a consistent approach to the control of these impurities across different manufacturers and regions.
Advanced Predictive Modeling: Further research into the application of advanced predictive impurity chemistry models specifically for Tiropramide could provide a more in-depth understanding of the formation of impurity A and other degradation products. This would enable a more proactive approach to impurity control, moving from a reactive testing-based strategy to a predictive, science-based approach.
Elucidation of Formation Mechanisms: Detailed mechanistic studies to fully elucidate the formation pathways of this compound, whether as a process-related impurity or a degradation product, would be beneficial. This knowledge could lead to the development of more robust manufacturing processes and storage conditions that minimize its formation.
Toxicological Assessment: A comprehensive toxicological assessment of this compound would provide a clearer understanding of its potential impact on patient safety. This information is crucial for setting appropriate and scientifically justified acceptance criteria in the drug substance and drug product specifications.
Q & A
Basic: How to establish a comprehensive impurity profile for Tiropramide Impurity A in API batches?
Methodological Answer:
- Step 1 : Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to simulate potential impurities, including this compound .
- Step 2 : Use chromatographic methods (HPLC/UPLC) with photodiode array detection to identify and quantify impurities. Ensure separation of co-eluted peaks using advanced algorithms like i-PDeA II for spectral deconvolution .
- Step 3 : Classify impurities as organic (e.g., process-related), inorganic, or residual solvents, and document their retention times, relative response factors, and concentration ranges in at least 3-6 representative API batches .
- Step 4 : Validate the method for specificity, linearity (R² ≥ 0.995), and precision (%RSD < 5%) per ICH Q2(R1) guidelines .
Basic: What analytical strategies differentiate this compound from structurally similar degradation products?
Methodological Answer:
- Strategy 1 : Employ orthogonal techniques: Pair reverse-phase HPLC with ion-exchange chromatography to resolve isomers or co-eluting impurities .
- Strategy 2 : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula of this compound and compare fragmentation patterns with known analogs .
- Strategy 3 : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve stereochemical ambiguities, focusing on characteristic shifts in aromatic or aliphatic regions .
Advanced: How to resolve contradictions in impurity quantification across stability studies?
Methodological Answer:
- Case Analysis : If this compound levels vary between accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability batches:
- Root Cause 1 : Check for method robustness (e.g., column aging, mobile phase pH drift) using a design-of-experiments (DoE) approach .
- Root Cause 2 : Investigate API polymorphism or excipient interactions via X-ray diffraction (XRD) or dynamic vapor sorption (DVS) .
- Mitigation : Update specifications to include storage-condition-specific impurity limits and validate the method under stressed conditions .
Advanced: What methodologies validate the absence of genotoxic risk in this compound?
Methodological Answer:
- Step 1 : Perform in silico toxicity prediction using tools like Derek Nexus or Leadscope to assess structural alerts for mutagenicity .
- Step 2 : If alerts exist, conduct in vitro bacterial reverse mutation (Ames) and chromosomal aberration assays per OECD 471/473 guidelines .
- Step 3 : Establish a threshold of toxicological concern (TTC) at ≤1.5 μg/day for lifetime exposure. If this compound exceeds 30% of TTC in ≥3 production batches, include it in drug substance specifications .
Advanced: How to address challenges in synthesizing this compound for reference standards?
Methodological Answer:
- Challenge 1 : Low synthetic yield due to unstable intermediates.
- Challenge 2 : Difficulty confirming absolute configuration.
- Documentation : Provide synthesis protocols, purity certificates (>98% by HPLC), and stability data (-20°C storage in amber vials) in regulatory submissions .
Basic: What ethical considerations apply to publishing impurity data conflicting with prior studies?
Methodological Answer:
- Guideline 1 : Disclose all raw data (chromatograms, integration parameters) to enable independent verification of impurity quantitation .
- Guideline 2 : Acknowledge discrepancies with earlier literature (e.g., higher this compound levels in generics vs. innovators) and propose hypotheses (e.g., divergent synthetic routes) .
- Guideline 3 : Adhere to COPE standards by avoiding selective data omission, even if findings challenge established norms .
Advanced: How to design a stability-indicating method for this compound in combination therapies?
Methodological Answer:
- Design Framework :
- Phase 1 : Screen columns (C18, HILIC, phenyl) and mobile phases (ammonium formate vs. phosphate buffers) to resolve Impurity A from co-administered drugs .
- Phase 2 : Validate forced degradation in presence of excipients (e.g., magnesium stearate-induced oxidation) .
- Phase 3 : Apply quality-by-design (QbD) principles to define method operable design space (MODR) for robustness .
Basic: What regulatory thresholds govern this compound in clinical trial batches?
Methodological Answer:
- Phase I : Set interim limits based on animal toxicity data (≤0.1% for unknown impurities; ≤0.15% for qualified impurities) .
- Phase II/III : Tighten limits using population-adjusted TTC and batch-specific trends from ≥3 GMP batches .
- Reporting : Include impurity data in Common Technical Document (CTD) sections 3.2.S.3.2 (drug substance) and 3.2.P.5.4 (drug product) .
Table 1: Key Parameters for this compound Method Validation
Advanced: How to mitigate risks of false-positive impurity identification using LC-MS?
Methodological Answer:
- Risk 1 : Matrix interference from API degradation products.
- Risk 2 : Adduct formation (e.g., Na⁺/K⁺) masking true molecular ions.
Basic: What are the minimum documentation requirements for impurity method transfers?
Methodological Answer:
- Document 1 : Protocol detailing equipment differences (e.g., column lot, detector sensitivity) between sending and receiving labs .
- Document 2 : Comparative data for system suitability (e.g., tailing factor, plate count) and intermediate precision (%RSD) across labs .
- Document 3 : Risk assessment for critical method parameters (e.g., gradient slope, injection volume) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
